molecular formula C11H13N3O3 B12515386 N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine CAS No. 337908-66-4

N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine

Cat. No.: B12515386
CAS No.: 337908-66-4
M. Wt: 235.24 g/mol
InChI Key: OWKMZBHWVPETHV-UHFFFAOYSA-N
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Description

N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a tert-butyl group and a nitro group attached to the benzoxazole core. Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with tert-butyl nitrite and a suitable nitro compound under controlled conditions. One common method involves the use of tert-butyl benzoate with nitriles catalyzed by Zn(ClO4)2·6H2O at 50°C under solvent-free conditions . The reaction proceeds efficiently, yielding the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tert-butyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-6-nitrobenzo[d]oxazol-2-amine
  • 2-Benzoxazolamine, N-(1,1-dimethylethyl)-6-nitro

Uniqueness

N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the tert-butyl and nitro groups enhances its reactivity and potential for functionalization, making it a valuable compound in various research fields .

Properties

CAS No.

337908-66-4

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

N-tert-butyl-6-nitro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C11H13N3O3/c1-11(2,3)13-10-12-8-5-4-7(14(15)16)6-9(8)17-10/h4-6H,1-3H3,(H,12,13)

InChI Key

OWKMZBHWVPETHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]

solubility

31.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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